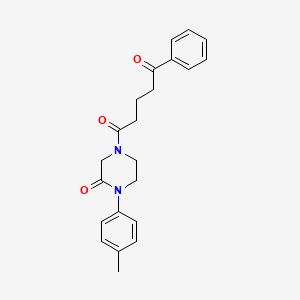

1-(4-methylphenyl)-4-(5-oxo-5-phenylpentanoyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals that includes piperazine derivatives, which are widely studied for their potential in various applications, including medicinal chemistry. Piperazine derivatives are known for their versatile chemical structure, allowing for a broad range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of similar piperazine derivatives involves one-pot methodologies like the Biginelli synthesis, which is efficient for producing dihydropyrimidinone derivatives containing piperazine moieties in good yields. This method is characterized by its simplicity and the use of readily available reagents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The structural characterization of similar compounds, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, has been performed using single-crystal X-ray diffraction. These studies reveal that the compounds may adopt specific configurations and exhibit significant intermolecular interactions, which could influence their chemical behavior and reactivity (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to a wide range of functionalized compounds. These reactions are crucial for modifying the chemical structure to enhance desired properties or biological activities. The reactivity can be attributed to the presence of functional groups that are reactive towards different chemical reagents (Aboussafy & Clive, 2012).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical formulations (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperazine derivatives are significantly affected by their structural features. Studies have shown that modifications to the piperazine ring, such as substitutions at specific positions, can alter the compound's chemical behavior, making it suitable for targeted chemical synthesis and biological applications (Mistry, Patel, Keum, & Kim, 2016).

Scientific Research Applications

Synthesis and Characterization

- Research on derivatives of piperazine, including those similar to 1-(4-methylphenyl)-4-(5-oxo-5-phenylpentanoyl)-2-piperazinone, focuses on their synthesis and characterization. For instance, Bhat et al. (2018) detailed the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety using a simple and efficient method, highlighting the versatility of these compounds in synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial and Anticancer Activities

- Piperazine derivatives have been studied for their potential antimicrobial and anticancer activities. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and found significant antibacterial efficacies against various bacterial strains, as well as potent biofilm inhibition activities (Mekky & Sanad, 2020). Additionally, Lv et al. (2019) investigated the anti-bone cancer activity and molecular docking of a heterocyclic compound containing a piperazin-1-yl moiety, demonstrating its potential in cancer therapy (Lv, Zhang, Wang, Pan, & Liu, 2019).

Application in Drug Metabolism

- Piperazine derivatives are also relevant in the study of drug metabolism. For example, Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, finding that it was metabolized into various compounds, including an N-hydroxylated piperazine (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Chemical Reactivity Studies

- Studies on the chemical reactivity of piperazine derivatives have been conducted as well. Moehrle and Mehrens (1998) investigated the reactivity of nitrophenyl substituted cyclic amines, including piperazine derivatives, with dehydrogenations, contributing to the understanding of chemical properties and reactivity of these compounds (Moehrle & Mehrens, 1998).

properties

IUPAC Name |

1-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-5-phenylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-17-10-12-19(13-11-17)24-15-14-23(16-22(24)27)21(26)9-5-8-20(25)18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKBWWGHHEWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-4-(5-oxo-5-phenylpentanoyl)-2-piperazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)